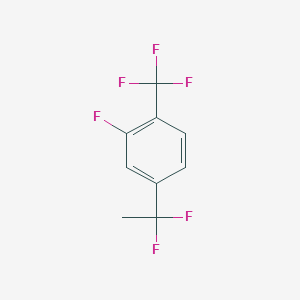

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene

Description

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by a trifluoromethyl (-CF₃) group at the 1-position, a difluoroethyl (-CF₂CH₃) substituent at the 4-position, and a fluorine atom at the 2-position. This compound exemplifies the structural complexity of polyfluorinated benzenes, which are pivotal in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability, lipophilicity, and electronic properties .

Properties

IUPAC Name |

4-(1,1-difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-8(11,12)5-2-3-6(7(10)4-5)9(13,14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAIMRNMMVHYNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)C(F)(F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene typically involves the introduction of fluorine atoms into the benzene ring through various fluorination reactions. One common method is the electrophilic aromatic substitution reaction, where fluorine-containing reagents are used to introduce the desired fluorine atoms onto the benzene ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment and reagents. The process is optimized to ensure high yield and purity of the final product. Industrial methods may also include continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove specific fluorine atoms or alter the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different functional groups replacing the fluorine atoms .

Scientific Research Applications

Medicinal Chemistry

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene is primarily explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drug candidates. Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic properties, making them valuable in drug design.

Agrochemicals

Fluorinated compounds are widely used in the development of agrochemicals due to their ability to improve the efficacy and selectivity of pesticides. The unique electronic properties imparted by the fluorine atoms can enhance the biological activity of agrochemical formulations.

Material Science

The compound's fluorinated structure lends itself to applications in material science, particularly in the development of coatings and polymers with enhanced chemical resistance and thermal stability. These materials are useful in environments where traditional materials may degrade or fail.

Case Study 1: Fluorinated Drug Development

Research conducted on similar fluorinated compounds has demonstrated their effectiveness in enhancing drug properties. For instance, a study on fluorinated benzamides showed significant improvements in binding affinity to target proteins compared to their non-fluorinated counterparts. This suggests that this compound could play a similar role in optimizing drug candidates.

Case Study 2: Agrochemical Efficacy

A comparative analysis of fluorinated versus non-fluorinated pesticides revealed that fluorinated variants exhibited higher levels of pest control effectiveness and lower environmental toxicity. This positions this compound as a promising candidate for further exploration in agrochemical applications.

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological processes or chemical reactions, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Compound 1 : 4-(1,1-Difluoroethyl)-2-fluoro-1-methylbenzene (CAS 1138445-12-1)

- Molecular Formula : C₉H₉F₃

- Molecular Weight : 174.16 g/mol

- Key Differences : Replaces the trifluoromethyl group (-CF₃) with a methyl (-CH₃) group.

- Impact : The absence of -CF₃ reduces electron-withdrawing effects, lowering molecular weight (174.16 vs. ~228 estimated for the target compound) and likely decreasing thermal stability .

Compound 2 : 1-(1,1-Difluoroethyl)-3-(trifluoromethyl)benzene (CAS 1071212-33-3)

- Molecular Formula : C₉H₇F₅

- Molecular Weight : 210.14 g/mol

- Key Differences : Differs in substituent positions: -CF₃ at the 3-position and -CF₂CH₃ at the 1-position.

- Impact : Positional isomerism alters steric and electronic interactions. The higher fluorine content (5 F atoms vs. 6 in the target compound) reduces boiling point (145.2°C) compared to the target compound’s estimated higher value .

Compound 3 : 1-Chloro-4-(1,1-difluoroethyl)-2-(trifluoromethyl)benzene

- Molecular Formula : C₉H₆ClF₅ (estimated)

- Key Differences : Substitutes fluorine at the 2-position with chlorine.

- Impact : Chlorine’s larger atomic radius and polarizability increase molecular weight and may enhance reactivity in nucleophilic aromatic substitution (e.g., Suzuki coupling) compared to fluorine .

Compound 4 : 1-Bromo-4-(1,1-difluoroethyl)benzene (CAS 1000994-95-5)

- Molecular Formula : C₈H₇BrF₂

- Key Differences : Replaces -CF₃ and 2-fluoro substituents with bromine at the 1-position.

- Impact : Bromine’s electron-withdrawing nature and larger size increase molecular weight (similarity score 0.80 to target compound) but reduce thermal stability compared to fluorinated analogs .

Physicochemical Properties

| Property | Target Compound (Est.) | Compound 1 | Compound 2 | Compound 4 |

|---|---|---|---|---|

| Molecular Weight (g/mol) | ~228 | 174.16 | 210.14 | ~221 (C₈H₇BrF₂) |

| Boiling Point (°C) | N/A | N/A | 145.2 | N/A |

| Density (g/cm³) | N/A | N/A | 1.3 | N/A |

Notes:

- The trifluoromethyl group in the target compound increases density and thermal stability compared to methyl analogs.

- Brominated analogs (e.g., Compound 4) exhibit lower similarity (0.80) due to reduced fluorine content .

Biological Activity

4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene, with the chemical formula C₉H₆F₆ and a molecular weight of 228.134 g/mol, is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₆F₆

- Molecular Weight : 228.134 g/mol

- CAS Number : 1138445-20-1

- Structure : The compound features a difluoroethyl group and a trifluoromethyl group attached to a fluorinated benzene ring.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, primarily focusing on its potential as an antimicrobial and antiparasitic agent. The presence of multiple fluorine atoms in its structure often enhances lipophilicity and metabolic stability, which are crucial for biological activity.

Antimicrobial Activity

Recent studies have indicated that fluorinated compounds can exhibit significant antimicrobial properties. The incorporation of fluorine atoms in organic molecules is known to enhance their interaction with biological targets due to increased hydrophobicity and electron-withdrawing effects.

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| Trifluoromethyl benzene derivatives | Various bacteria | <100 µg/mL |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors in pathogens, disrupting their normal function.

Case Studies

- Antiparasitic Activity : In a study focusing on the optimization of similar fluorinated compounds for antimalarial activity, it was noted that modifications in the fluorinated aromatic structure could lead to improved efficacy against Plasmodium species. The study highlighted how structural variations could influence both solubility and metabolic stability, ultimately affecting the compound's bioavailability and therapeutic potential .

- Inhibition Studies : Another research effort examined the inhibitory effects of related compounds on various enzyme targets. The findings suggested that compounds with similar structural motifs showed promise as inhibitors of key metabolic pathways in pathogenic organisms .

Safety and Toxicology

While exploring the biological activities of this compound, safety profiles must be considered. Preliminary data indicate that this compound may act as an irritant; hence, appropriate safety measures should be taken during handling and experimentation .

Q & A

Q. Q1. What are the key synthetic strategies for introducing the 1,1-difluoroethyl group into aromatic systems like 4-(1,1-Difluoroethyl)-2-fluoro-1-(trifluoromethyl)benzene?

Methodological Answer : The 1,1-difluoroethyl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, bromoethyl precursors (e.g., 4-(Bromomethyl)-2-fluoro-1-(trifluoromethyl)benzene, CAS 13203-65-7 ) can undergo halogen exchange with difluoromethylating agents like (diethylamino)sulfur trifluoride (DAST). Alternatively, cross-coupling reactions using palladium catalysts and boronic acids (e.g., Suzuki-Miyaura coupling) have been applied to similar fluorinated aryl systems . Steric hindrance from the trifluoromethyl group requires optimized reaction conditions (e.g., elevated temperatures, polar aprotic solvents) to ensure regioselectivity.

Q. Q2. How do the electron-withdrawing substituents (fluoro, trifluoromethyl) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Methodological Answer : The trifluoromethyl (-CF₃) and fluoro (-F) groups are strong electron-withdrawing groups (EWGs), which deactivate the benzene ring and direct incoming electrophiles to meta/para positions. Computational studies (e.g., Hammett σ constants) predict reduced reactivity compared to non-fluorinated analogs. Experimental validation involves nitration or sulfonation reactions under controlled conditions. For instance, nitration of similar systems (e.g., 1-Fluoro-2,4-dinitrobenzene ) requires fuming nitric acid and sulfuric acid at 0–5°C to overcome deactivation. Positional selectivity can be confirmed via NMR or X-ray crystallography .

Advanced Research Questions

Q. Q3. How can photoredox catalysis be leveraged to functionalize this compound for C–H bond activation?

Methodological Answer : Photoredox catalysts (e.g., 4CzIPN) enable radical-mediated C–H functionalization under mild conditions. For example, EBX (ethynylbenziodoxolone) reagents have been used to introduce alkynyl groups into fluorinated arenes via visible-light-driven reactions (λ = 450 nm, CH₂Cl₂, 30% yield) . Key parameters include degassing solvents to prevent radical quenching and optimizing catalyst loading (5 mol% in reported cases). Mechanistic studies (EPR spectroscopy) confirm the involvement of aryl radicals, with regioselectivity governed by the EWGs’ directing effects.

Q. Q4. What analytical techniques are critical for resolving structural ambiguities in fluorinated benzene derivatives, particularly regarding substituent positioning?

Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is indispensable for distinguishing between ortho, meta, and para substituents. For example, the ¹⁹F chemical shift of the trifluoromethyl group in this compound is sensitive to adjacent substituents (Δδ ≈ 2–5 ppm for positional isomers) .

- X-ray Crystallography : Resolves absolute configuration and steric interactions, as demonstrated for 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate .

- GC-MS/HPLC : Quantifies purity and identifies byproducts from halogen exchange or decomposition (e.g., defluorination).

Q. Q5. How does the 1,1-difluoroethyl group impact the compound’s potential as a bioactive scaffold in medicinal chemistry?

Methodological Answer : The 1,1-difluoroethyl group enhances metabolic stability and lipophilicity, making it a candidate for CNS-targeting drugs. In vitro assays (e.g., cytochrome P450 inhibition) assess metabolic resistance, while molecular docking studies predict binding affinity to target proteins (e.g., kinases). For example, derivatives of 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate show improved bioavailability due to fluorine’s electronegativity. Toxicity screening (e.g., Ames test) is critical, as fluorinated compounds may generate reactive intermediates .

Q. Q6. What role does the trifluoromethyl group play in modulating the compound’s electronic properties for material science applications?

Methodological Answer : The -CF₃ group lowers the HOMO/LUMO gap, enhancing electron-deficient character, which is advantageous for electron-transport materials in OLEDs. Cyclic voltammetry (CV) measurements reveal reduction potentials shifted by ~0.3 V compared to non-fluorinated analogs. Applications in perovskite solar cells require compatibility testing with hole-transport layers (e.g., spiro-OMeTAD), where fluorine’s hydrophobicity mitigates moisture degradation .

Q. Q7. How can contradictions in reported synthetic yields for fluorinated benzene derivatives be resolved?

Methodological Answer : Yield discrepancies often arise from trace moisture or oxygen in reactions. Reproducibility protocols include:

- Strict anhydrous conditions (e.g., Schlenk line, molecular sieves).

- Standardized catalyst batches (e.g., Pd(PPh₃)₄ recrystallized before use).

- Kinetic analysis (e.g., in situ IR monitoring) to identify side reactions. For instance, competing hydrolysis of EBX reagents in photoredox reactions reduces yields by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.